2-[(2-chlorobenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol
CAS No.: 1396675-69-6
Cat. No.: VC6702945
Molecular Formula: C12H18ClNO3S2
Molecular Weight: 323.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396675-69-6 |
|---|---|
| Molecular Formula | C12H18ClNO3S2 |
| Molecular Weight | 323.85 |
| IUPAC Name | 2-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H18ClNO3S2/c1-12(15,7-8-18-2)9-14-19(16,17)11-6-4-3-5-10(11)13/h3-6,14-15H,7-9H2,1-2H3 |
| Standard InChI Key | ANJNYXAUEKFHHS-UHFFFAOYSA-N |
| SMILES | CC(CCSC)(CNS(=O)(=O)C1=CC=CC=C1Cl)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The IUPAC name 2-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide encapsulates its structure, which integrates:
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A 2-chlorobenzenesulfonamide moiety, known for its pharmacological interactions.
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A hydroxy group at the C2 position of the butan-2-ol chain.
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A methylsulfanyl group at the C4 position, enhancing lipophilicity and metabolic stability.
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈ClNO₃S₂ |
| Molecular Weight | 323.9 g/mol |
| SMILES | CC(CCSC)(CNS(=O)(=O)C1=CC=CC=C1Cl)O |
| InChI Key | ANJNYXAUEKFHHS-UHFFFAOYSA-N |
The canonical SMILES string and InChI key (Table 1) provide unambiguous identifiers for database searches and computational modeling .
Synthesis and Industrial Production
Synthetic Routes
While detailed protocols are sparing in public domains, retro-synthetic analysis suggests a multi-step approach:
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Core Formation: Reacting 2-chlorobenzenesulfonyl chloride with a secondary amine (e.g., 4-amino-2-butanol) under basic conditions to form the sulfonamide bond.
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Functionalization: Introducing the methylsulfanyl group via nucleophilic substitution of a leaving group (e.g., bromide) using methyl mercaptan.
Process Optimization
Industrial-scale synthesis likely employs continuous flow reactors and heterogeneous catalysts to enhance yield and reduce waste, as seen in analogous sulfonamide production . For instance, the oxidation of n-butane to 2-butanol—a potential precursor—has been optimized using aluminum phosphate catalysts under mild conditions (100°C, 4 MPa) .
Reactivity and Derivative Formation
Oxidation Pathways
The C2 hydroxy group is susceptible to oxidation, forming a ketone derivative. Common agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) could mediate this transformation, yielding 2-[(2-chlorobenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-one.
Nucleophilic Substitution
The chlorine atom on the benzene ring permits aromatic substitution. For example, reaction with amines (e.g., piperazine) under Ullmann conditions could generate bis-sulfonamide analogs with enhanced solubility.
Industrial and Research Applications
Material Science
The compound’s sulfur content makes it a candidate for chelating agents in metal extraction or as a ligand in catalytic systems. Its stability under oxidative conditions could benefit polymer cross-linking processes.
Medicinal Chemistry
As a building block, it enables modular synthesis of libraries for high-throughput screening. Derivatives bearing fluorinated or nitro groups are under investigation for kinase inhibition.
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